3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
Description
The compound 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide features a dibenzo[b,f][1,4]oxazepine core, a heterocyclic system containing one oxygen atom in the seven-membered ring. This scaffold is frequently explored in medicinal chemistry for central nervous system (CNS) targets due to its resemblance to bioactive benzodiazepine derivatives .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15-3-10-22-20(13-15)26-24(28)19-14-17(7-11-21(19)30-22)25-23(27)12-6-16-4-8-18(29-2)9-5-16/h3-5,7-11,13-14H,6,12H2,1-2H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNATUWEFVNMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the dibenzo-oxazepin ring system followed by the introduction of the methoxyphenyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves the formation of the dibenzo[b,f][1,4]oxazepine core followed by the introduction of the methoxyphenyl and propanamide groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that compounds with a similar structural framework exhibit a variety of biological activities:
- Anticancer Activity : Compounds related to dibenzo[b,f][1,4]oxazepines have shown promising anticancer properties. For instance, studies have demonstrated that derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the methoxyphenyl group enhances the antimicrobial activity of these compounds. Research highlights their effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. These effects are often attributed to the modulation of cytokine production and inhibition of inflammatory pathways .
Case Studies
Several case studies provide insights into the applications of this compound:
- Anticancer Mechanism : A study investigated the effects of a related dibenzo[b,f][1,4]oxazepine on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. This suggests potential for further development as an anticancer agent .
- Antimicrobial Screening : In another study, derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the methoxyphenyl group significantly increased antibacterial activity, highlighting the importance of structural optimization in drug design .
- Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation demonstrated that compounds with this scaffold reduced levels of pro-inflammatory cytokines in vitro. This positions them as potential therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Key structural analogs differ in heteroatom composition, substituent positioning, and side-chain functionalization, impacting physicochemical properties and bioactivity:
Pharmacological Implications (Inferred)
- D2 Receptor Antagonism : Thiazepine analogs in were designed as D2 dopamine receptor antagonists. The target compound’s oxazepine core may retain similar activity but with altered binding kinetics due to oxygen’s smaller atomic radius versus sulfur .
- Bioavailability : The 4-methoxyphenyl propanamide side chain in the target compound likely improves aqueous solubility compared to the trifluoromethyl benzamide analog (), which prioritizes lipophilicity for blood-brain barrier penetration .
- Metabolic Stability : Sulfamoyl-containing analogs () may exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation, whereas nitro-substituted derivatives () risk nitroreductase-mediated toxicity .
Physicochemical Properties
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and pharmacological implications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dibenzo[b,f][1,4]oxazepin core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using methods such as:
- Condensation Reactions : Utilizing amines and carbonyl compounds to form amides.
- Cyclization : Formation of the dibenzo[b,f][1,4]oxazepin structure through cyclization of appropriate precursors.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dibenzo[b,f][1,4]oxazepin have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study revealed that compounds featuring the dibenzo structure could inhibit tumor growth in vitro and in vivo models .
Antimicrobial Activity
The presence of the 4-methoxyphenyl group in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Enzyme Inhibition
Compounds related to this structure have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, acetylcholinesterase (AChE) inhibitors derived from similar frameworks have shown promise in treating neurodegenerative diseases like Alzheimer's . The potential for enzyme inhibition extends to other targets relevant in cancer and metabolic disorders.
Case Studies
- Anticancer Efficacy : A study conducted on a series of dibenzo[b,f][1,4]oxazepin derivatives reported significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study attributed these effects to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against a panel of pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against gram-positive bacteria .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
